molecular formula C14H21ClN2O2 B1430472 3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1461714-24-8

3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B1430472
CAS No.: 1461714-24-8
M. Wt: 284.78 g/mol
InChI Key: GUKTZEOYGKTRIE-UHFFFAOYSA-N
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Description

3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Mechanism of Action

The mode of action of a compound generally involves its interaction with its target, leading to changes in the function of the target, which can result in therapeutic effects. The specific mode of action would depend on the specific target of the compound .

Biochemical pathways affected by a compound are the series of reactions that the compound influences, leading to its therapeutic effects. The specific pathways affected would depend on the specific target of the compound .

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action of a compound refers to the molecular and cellular effects of the compound’s action. This could include changes in cellular signaling, gene expression, or other cellular functions .

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, presence of other molecules, and more .

Biochemical Analysis

Biochemical Properties

3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cells are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to conformational changes that affect their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within cells can affect its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context. Understanding the subcellular distribution of the compound is essential for elucidating its molecular mechanism of action and optimizing its use in research .

Properties

IUPAC Name

3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(18)11-6-7-16-12(8-11)9-15-13(16)10-4-2-1-3-5-10;/h9-11H,1-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKTZEOYGKTRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C3N2CCC(C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-24-8
Record name Imidazo[1,5-a]pyridine-7-carboxylic acid, 3-cyclohexyl-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 2
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 3
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 4
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 5
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 6
3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

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